2-(3-Fluorobenzyl)thiazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FNOS |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H8FNOS/c12-9-3-1-2-8(4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2 |
InChI Key |
NRDDFLAMYJKBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=C(S2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Fluorobenzyl Thiazole 5 Carbaldehyde
Established Synthetic Routes to Thiazole-5-carbaldehyde Scaffolds
The construction of the thiazole-5-carbaldehyde scaffold can be achieved through several reliable synthetic pathways. These routes include classical formylation techniques applied to activated heterocyclic precursors and innovative cascade annulation reactions that build the heterocyclic ring and install the aldehyde functionality in a single sequence.
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This electrophile then attacks the electron-rich ring to form an iminium intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org This method is particularly effective for substrates that are sufficiently activated towards electrophilic substitution. wikipedia.orgchemistrysteps.com
Fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, can serve as precursors for the synthesis of functionalized thiazoles. The Vilsmeier-Haack reaction can be applied to these electron-rich systems to introduce a formyl group. For instance, the formylation of 2-biphenyl-imidazo[1,2-a]pyrimidine using the Vilsmeier-Haack reagent (DMF-POCl₃) has been reported to produce the corresponding carbaldehyde derivative in moderate yield. rsc.org This demonstrates the utility of the Vilsmeier-Haack reaction in functionalizing complex heterocyclic scaffolds, which can be precursors or analogues to the desired thiazole (B1198619) ring system.
Micellar media offers a green and efficient alternative to traditional organic solvents for conducting organic reactions. chim.it Micelles are supramolecular aggregates formed by surfactant molecules in water above a critical concentration. nih.gov They create a hydrophobic core that can solubilize nonpolar reactants and catalysts, effectively creating nanoreactors within the aqueous bulk phase. chim.itmdpi.com This high local concentration of reactants can lead to significant acceleration of reaction rates. nih.gov The use of micellar systems can enhance the efficiency of catalytic reactions, including those for C-C bond formation, and can be applied to reactions like formylation. chim.itnih.gov By facilitating the interaction between the heterocyclic substrate and the formylating agent, micellar media can improve reaction yields and conditions, making the synthesis more sustainable. mdpi.com
A notable method for the synthesis of thiazole-5-carbaldehydes involves the Dess-Martin periodinane (DMP) mediated reaction of tertiary enaminones with potassium thiocyanate (B1210189). bohrium.comfigshare.comacs.orgnih.gov In this process, DMP, a hypervalent iodine reagent, plays a dual role. researchgate.netacs.org It mediates the free radical thiocyanation and also induces the selective formation of the thiazole-5-carbaldehyde by masking the formyl group that is generated in situ, preventing side reactions. acs.orgresearchgate.netacs.org
The reaction between tertiary enaminones and potassium thiocyanate (KSCN) under the influence of DMP results in a novel cascade pathway. figshare.comacs.org The process involves a cascade of hydroxyl thiocyanation at the C=C double bond, followed by intramolecular hydroamination of the C≡N bond, and finally, a thiazole annulation through condensation at the ketone carbonyl site. bohrium.comfigshare.comacs.orgnih.gov This synthetic strategy represents a significant advancement, as it allows for the construction of the thiazole ring and the introduction of the formyl group simultaneously from acyclic precursors. acs.org
Below is a table summarizing the key features of the DMP-mediated cascade annulation.
| Feature | Description | Source(s) |
| Reactants | Tertiary enaminones and potassium thiocyanate (KSCN) | bohrium.comfigshare.comacs.org |
| Key Reagent | Dess-Martin Periodinane (DMP) | bohrium.comnih.govacs.org |
| Reaction Type | Cascade Annulation | figshare.comacs.org |
| Key Steps | 1. Hydroxyl thiocyanation of the C=C bond2. Intramolecular hydroamination of the C≡N bond3. Thiazole annulation by condensation | bohrium.comfigshare.comnih.gov |
| Role of DMP | 1. Mediates free radical thiocyanation2. Masks the in situ generated formyl group to ensure selective product formation | researchgate.netacs.org |
| Product | Thiazole-5-carbaldehydes | bohrium.comfigshare.comacs.org |
Cyclization Approaches for the Thiazole Ring Core Formation
One potential, though less direct, route to thiazole carboxylic acid precursors involves the use of thiosemicarbazide (B42300). While more commonly leading to 2-amino or 2-hydrazinylthiazoles, modifications of this approach can be envisioned. Typically, a thiosemicarbazone, formed from the condensation of an aldehyde or ketone with thiosemicarbazide, undergoes cyclization with an α-halocarbonyl compound. For the synthesis of a carboxylic acid precursor, a thiosemicarbazide derivative could be reacted with a compound containing a masked or protected carboxylic acid function. For instance, cyclization of a suitable thiosemicarbazide with an α-halo-γ-ketoester could theoretically yield a thiazole with an ester group at the 5-position, which can subsequently be hydrolyzed to the carboxylic acid. However, this route is not as straightforward as other methods for obtaining thiazole carboxylic acids.
A more common application of thiosemicarbazide in the synthesis of related sulfur-nitrogen heterocycles is the formation of 1,3,4-thiadiazoles. This typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of a dehydrating agent. While not directly yielding a thiazole, this chemistry highlights the utility of thiosemicarbazide in forming five-membered heterocyclic rings.
A versatile and widely employed method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. To obtain a thiazole-5-carboxylic acid precursor, a thioamide can be reacted with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. The resulting product is a thiazole-5-carboxylate ester, which can be readily hydrolyzed to the corresponding carboxylic acid.
For the specific target molecule, this would involve a multi-step process where the 3-fluorobenzyl group is introduced either before or after the formation of the thiazole ring.
Targeted Synthesis of 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde
The targeted synthesis of this compound requires precise control over the placement of the substituents on the thiazole ring. This can be achieved through either pre-functionalization of the starting materials or late-stage modification of the thiazole core.
Strategies for Regioselective Introduction of the 3-Fluorobenzyl Moiety
A highly effective strategy for the regioselective introduction of the 3-fluorobenzyl group at the 2-position of the thiazole ring is to utilize a pre-functionalized thioamide in a Hantzsch-type synthesis. This approach involves the initial synthesis of 2-(3-fluorobenzyl)thioacetamide. This thioamide can be prepared from the corresponding 3-fluorobenzyl cyanide by reaction with hydrogen sulfide (B99878) or by treating 3-fluorobenzylacetamide with a thionating agent like Lawesson's reagent.
The subsequent reaction of 2-(3-fluorobenzyl)thioacetamide with an appropriate α-halocarbonyl compound bearing a masked aldehyde function at the future C5 position, such as ethyl 2-chloro-3-oxopropanoate, would directly yield ethyl 2-(3-fluorobenzyl)thiazole-5-carboxylate. This ester can then be converted to the target aldehyde through a two-step process: reduction to the corresponding alcohol followed by oxidation.
| Reaction Step | Reagents and Conditions | Product |
| Thioamide Formation | 3-Fluorobenzylacetamide, Lawesson's reagent | 2-(3-Fluorobenzyl)thioacetamide |
| Hantzsch Cyclization | 2-(3-Fluorobenzyl)thioacetamide, Ethyl 2-chloro-3-oxopropanoate | Ethyl 2-(3-fluorobenzyl)thiazole-5-carboxylate |
| Reduction | Ethyl 2-(3-fluorobenzyl)thiazole-5-carboxylate, DIBAL-H or LiAlH4 | (2-(3-Fluorobenzyl)thiazol-5-yl)methanol |
| Oxidation | (2-(3-Fluorobenzyl)thiazol-5-yl)methanol, PCC or Dess-Martin periodinane | This compound |
This table outlines a plausible synthetic sequence for the pre-functionalization approach.
An alternative strategy involves the formation of the thiazole-5-carbaldehyde core first, followed by the introduction of the 3-fluorobenzyl group in a late-stage coupling reaction. This approach relies on the synthesis of a 2-halothiazole-5-carbaldehyde intermediate.
For instance, 2-bromothiazole-5-carbaldehyde can be prepared and then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, with a suitable (3-fluorobenzyl)-metal reagent.
Suzuki Coupling: This would involve the reaction of 2-bromothiazole-5-carbaldehyde with (3-fluorobenzyl)boronic acid or its corresponding ester in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction would utilize a (3-fluorobenzyl)stannane reagent in the presence of a palladium catalyst.
Negishi Coupling: This approach would employ a (3-fluorobenzyl)zinc halide, which can be prepared from 3-fluorobenzyl bromide, and a palladium or nickel catalyst.
| Coupling Reaction | Fluorinated Benzyl (B1604629) Synthon | Catalyst System |
| Suzuki Coupling | (3-Fluorobenzyl)boronic acid | Pd(PPh3)4, Na2CO3 |
| Stille Coupling | (3-Fluorobenzyl)tributylstannane | Pd(PPh3)4 |
| Negishi Coupling | (3-Fluorobenzyl)zinc chloride | PdCl2(dppf) |
This table summarizes potential late-stage coupling reactions for the synthesis of the target compound.
Integration of the 5-Carbaldehyde Functionality within the Synthetic Sequence.
The introduction of the carbaldehyde group at the 5-position of the thiazole ring is a critical step in the synthesis of this compound. This can be achieved either after the thiazole ring has been formed or concurrently during the cyclization process.
A common and reliable method for introducing a formyl group onto an existing thiazole ring is through electrophilic substitution reactions. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles. chemistrysteps.comorganic-chemistry.orgijpcbs.comcambridge.orgnumberanalytics.com This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. chemistrysteps.comijpcbs.comcambridge.orgnumberanalytics.com
The synthesis would first involve the preparation of the 2-(3-fluorobenzyl)thiazole precursor. This can be achieved through the well-established Hantzsch thiazole synthesis, by reacting 3-fluorophenylthioacetamide with an appropriate α-halocarbonyl compound. youtube.com Once the 2-(3-fluorobenzyl)thiazole is obtained, it can be subjected to Vilsmeier-Haack conditions to introduce the aldehyde group at the C5 position. The electron-donating character of the sulfur atom in the thiazole ring directs the electrophilic substitution to this position.
A study by Gillon et al. demonstrated the successful Vilsmeier formylation of various N,N-disubstituted 2-aminothiazoles to yield the corresponding 2-amino-5-carbaldehydes. rsc.org While the substrate in this study is different, the principle of formylating the thiazole ring at the 5-position is directly applicable. The reaction proceeds by the electrophilic attack of the Vilsmeier reagent on the electron-rich C5 position of the thiazole ring, followed by hydrolysis to yield the desired aldehyde.
Table 1: Vilsmeier-Haack Formylation of Substituted Thiazoles
| Starting Material | Reagents | Product | Reference |
| N,N-disubstituted 2-aminothiazoles | POCl₃, DMF | N,N-disubstituted 2-aminothiazole-5-carbaldehydes | rsc.org |
| Electron-rich arenes | DMF, POCl₃ | Formylated arenes | chemistrysteps.comorganic-chemistry.org |
| 4-Aryl-2-aminothiazole derivatives | POCl₃, DMF | Formylated 4-aryl-2-aminothiazole derivatives | researchgate.net |
To streamline the synthetic process, methodologies that combine the formation of the thiazole ring and the introduction of the 5-carbaldehyde group in a single step are highly desirable. Such concurrent approaches often fall under the category of multicomponent reactions, where three or more starting materials react in a one-pot fashion to form a complex product.
While a specific one-pot synthesis of this compound has not been explicitly reported, one can conceptualize a synthetic strategy based on known multicomponent reactions for thiazole synthesis. For instance, a reaction involving 3-fluorophenylthioacetamide, a suitable three-carbon building block bearing a masked or precursor aldehyde functionality, and a dehydrating agent could potentially lead to the desired product.
Another plausible approach involves the modification of the Hantzsch synthesis. By using a starting material that already contains a formyl equivalent at the appropriate position, the aldehyde functionality can be carried through the cyclization reaction. For example, reacting 3-fluorophenylthioacetamide with an α-halo-β-oxoaldehyde or its synthetic equivalent could, in principle, yield the target molecule directly.
Advanced Synthetic Techniques and Optimization Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov The application of microwave energy can significantly accelerate the rates of both the thiazole ring formation and the subsequent formylation step.
Table 2: Examples of Microwave-Assisted Synthesis of Heterocycles
| Reaction Type | Starting Materials | Product | Key Advantages | Reference |
| Three-component synthesis | Maleic anhydride (B1165640), thiosemicarbazide, hydrazonoyl halides | Thiazolyl-pyridazinediones | High yields, short reaction times | nih.gov |
| Hantzsch synthesis | Aromatic aldehydes, dimedone, NH₄OAc | Acridinediones | Solvent and catalyst-free, high yields | researchgate.net |
| Oxadiazole synthesis | Hydrazide, aromatic acids | 2,5-disubstituted-1,3,4-oxadiazoles | Increased reaction rates, yield enhancements | researchgate.net |
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. ijcce.ac.irnih.govorganic-chemistry.orgnih.govorientjchem.orgichem.md A one-pot procedure for the synthesis of this compound could involve the in-situ formation of the 2-(3-fluorobenzyl)thiazole followed by the direct addition of the Vilsmeier reagent to the same reaction mixture.
This approach would eliminate the need for purification of the intermediate thiazole, thereby saving time and resources. The success of such a one-pot strategy would depend on the compatibility of the reaction conditions for both the cyclization and formylation steps. Careful selection of solvents and reagents would be crucial to ensure high yields of the final product. Several multi-component, one-pot syntheses of thiazole derivatives have been reported, demonstrating the feasibility of such streamlined approaches. ijcce.ac.irscilit.com
The use of catalysts can significantly enhance the efficiency and selectivity of organic transformations. In the context of synthesizing this compound, catalytic methods could be applied to either the thiazole ring formation or the C-H functionalization at the 5-position.
Recent advances in C-H activation have opened up new avenues for the direct functionalization of heterocyclic compounds. researchgate.netnih.govinonu.edu.tr Palladium-catalyzed direct arylation of thiazole derivatives at the C5 position has been demonstrated, showcasing the feasibility of selectively targeting this position. nih.gov While direct C-H formylation of thiazoles is less common, the development of suitable catalytic systems for this transformation would represent a significant advancement.
A metal-free, regioselective C-H formylation of phenolated 1,2,3-triazoles using DMSO as the formylating agent has been reported, suggesting that similar strategies could potentially be developed for thiazoles. ias.ac.in Such a catalytic C-H formylation would provide a more atom-economical and environmentally benign alternative to the classical Vilsmeier-Haack reaction.
Table 3: Catalytic Approaches for C-H Functionalization of Heterocycles
| Heterocycle | Reaction Type | Catalyst/Reagent | Position Functionalized | Reference |
| Thiazole derivatives | Arylation | Pd-NHC complexes | C5 | researchgate.netinonu.edu.tr |
| Thiazole derivatives | Arylation | Pd(OAc)₂ (ligand-free) | C5 | nih.gov |
| Phenolated 1,2,3-triazoles | Formylation | Metal-free, DMSO | Aryl C-H | ias.ac.in |
| Imidazo[1,2-a]pyridines | Formylation | Cu-catalyzed, DMSO, O₂ | C3 | ias.ac.in |
Application of Green Chemistry Principles in Synthesis (e.g., Ultrasound Promotion)
The synthesis of thiazole derivatives, including this compound, is increasingly benefiting from the application of green chemistry principles aimed at reducing environmental impact and improving efficiency. mdpi.combohrium.comnih.gov A prominent green technique in this field is ultrasound-assisted organic synthesis (UAOS), which utilizes ultrasonic irradiation to accelerate chemical reactions. mdpi.comtandfonline.com This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, higher product yields, greater purity, and milder reaction conditions, often enabling reactions to proceed at lower temperatures and without the need for hazardous solvents. tandfonline.commdpi.commdpi.com
Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. mdpi.com In the context of thiazole synthesis, such as the Hantzsch thiazole synthesis, ultrasound can promote the condensation and cyclization steps, leading to the desired heterocyclic core in a more efficient and environmentally benign manner. mdpi.com
The application of ultrasound has been successfully demonstrated in the synthesis of a wide array of thiazole and benzothiazole (B30560) compounds. mdpi.comnih.gov For instance, reactions employing ultrasonic irradiation have been shown to proceed faster and with better yields compared to traditional methods. tandfonline.commdpi.com This approach minimizes energy consumption and often allows for the use of greener solvents, like water or ethanol, aligning with the core tenets of green chemistry. mdpi.comrsc.org The use of recyclable biocatalysts under ultrasonic conditions further enhances the sustainability of these synthetic routes. mdpi.comnih.gov
Characterization Methods for Structural Elucidation (Methodological Focus)
The definitive identification and structural verification of this compound rely on a suite of advanced analytical techniques. These methods provide unambiguous evidence of the compound's molecular structure, connectivity, and functional groups.
Advanced Spectroscopic Analysis (e.g., FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) for Compound Verification
Spectroscopic analysis is fundamental to the characterization of novel chemical entities. A combination of Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provides a complete picture of the molecule's architecture. mdpi.comnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak is expected in the range of 1680-1700 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl (C=O) group. nih.gov The C-H stretch of the aldehyde proton typically appears as a distinct, albeit weaker, pair of bands between 2700-2900 cm⁻¹. Vibrations associated with the thiazole and benzene (B151609) rings, including C=C and C=N stretching, would be observed in the 1450-1610 cm⁻¹ region. researchgate.netresearchgate.net The presence of the fluorine atom is indicated by a strong C-F stretching band, typically found in the 1000-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The most downfield signal is expected for the aldehyde proton (-CHO), typically appearing as a singlet around δ 9.8-10.1 ppm. rsc.org The proton on the thiazole ring (H-4) would likely resonate as a singlet in the δ 8.0-8.5 ppm region. rsc.org The benzylic methylene (B1212753) protons (-CH₂-) would appear as a singlet around δ 4.3-4.5 ppm. The four aromatic protons of the 3-fluorobenzyl group would present a more complex multiplet pattern between δ 7.0-7.5 ppm, with their specific shifts and coupling patterns influenced by the fluorine substituent. organicchemistrydata.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield around δ 185-195 ppm. niscpr.res.in The carbons of the thiazole ring would resonate in the δ 140-170 ppm range. The benzylic methylene carbon signal is expected around δ 35-45 ppm. The six carbons of the 3-fluorobenzyl ring would appear in the aromatic region (δ 115-140 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). organicchemistrydata.org
¹H NMR Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.9 - 10.1 | s | Aldehyde H |
| 8.2 - 8.4 | s | Thiazole H-4 |
| 7.0 - 7.5 | m | Aromatic H's (3-Fluorobenzyl) |
| 4.3 - 4.5 | s | Benzylic CH₂ |
¹³C NMR Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 185 - 195 | Aldehyde C=O |
| 165 - 175 | Thiazole C-2 |
| 150 - 160 | Thiazole C-5 |
| 140 - 150 | Thiazole C-4 |
| 115 - 140 | Aromatic C's (3-Fluorobenzyl) |
| 35 - 45 | Benzylic CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₁H₈FNOS). Common fragmentation patterns would likely include the loss of the formyl group (-CHO) and cleavage at the benzylic position, resulting in fragments corresponding to the 3-fluorobenzyl cation and the 2-methylthiazole-5-carbaldehyde (B182251) radical cation.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Fluorobenzyl 2-Tosylthiazole-5-carboxylate |
| Ethanol |
Chemical Reactivity and Derivatization Studies of 2 3 Fluorobenzyl Thiazole 5 Carbaldehyde
Transformations at the Thiazole-5-carbaldehyde Group
The aldehyde group at the C5 position of the thiazole (B1198619) ring is the primary locus of reactivity, susceptible to nucleophilic attack and condensation reactions. Its transformations allow for the construction of diverse molecular architectures.
The condensation of the aldehyde with primary amines to form imines, or Schiff bases, is a cornerstone of its chemistry. nih.govniscpr.res.in This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. nih.gov These Schiff bases are not merely derivatives but often serve as crucial intermediates for building more elaborate molecular frameworks. researchgate.net
2-(3-Fluorobenzyl)thiazole-5-carbaldehyde readily undergoes condensation with a variety of primary aromatic amines and hydrazines. nih.gov The reaction is typically catalyzed by a few drops of acid and proceeds by refluxing the reactants in a suitable solvent like ethanol. guilan.ac.ir The resulting Schiff bases incorporate a new aromatic or heteroaromatic moiety, significantly altering the electronic and steric profile of the parent molecule. The formation of hydrazones, through reaction with hydrazines, introduces a reactive N-N bond, which can be a precursor for further heterocyclic synthesis. ekb.eg
Below is a representative table of potential Schiff bases derived from this compound.
| Amine/Hydrazine Reactant | Product Name |
| Aniline | N-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)aniline |
| 4-Methoxyaniline | N-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)-4-methoxyaniline |
| 2-Aminobenzothiazole | N-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)benzo[d]thiazol-2-amine |
| Phenylhydrazine | 1-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)-2-phenylhydrazine |
The Schiff bases derived from this compound are valuable intermediates for synthesizing fused heterocyclic systems through intramolecular cyclization reactions. ekb.egresearchgate.net For instance, the reaction of a Schiff base with α-chloroacetyl chloride can lead to the formation of azetidinones. researchgate.net Similarly, cyclization with reagents like glycine (B1666218) can yield oxazolidinones. guilan.ac.ir The reaction with thioacetic acid can produce thiazolidinone rings, while reactions with anhydrides such as phthalic or maleic anhydride (B1165640) can lead to the formation of seven-membered oxazepine rings. ekb.egresearchgate.net These cyclization reactions significantly increase the structural complexity and three-dimensionality of the molecule, providing access to novel chemical scaffolds. nih.gov
The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds and extending the π-conjugated system of the molecule. sphinxsai.com This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sphinxsai.combanglajol.info The reaction typically proceeds under mild conditions and can be facilitated by various catalysts, including weak bases like piperidine (B6355638) or even in catalyst-free, water-mediated systems. psu.edursc.org The resulting products are α,β-unsaturated systems, which often exhibit interesting photophysical properties.
The table below illustrates potential products from the Knoevenagel condensation of this compound.
| Active Methylene Compound | Product Name |
| Malononitrile | 2-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(3-fluorobenzyl)thiazol-5-yl)acrylate |
| Diethyl malonate | Diethyl 2-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)malonate |
| Acetylacetone | 3-((2-(3-fluorobenzyl)thiazol-5-yl)methylene)pentane-2,4-dione |
The aldehyde group of this compound can be selectively transformed into other important functional groups through reduction or oxidation.
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-(3-fluorobenzyl)thiazol-5-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. A more powerful reagent like lithium aluminum hydride (LAH) can also be used. nih.gov This reaction converts the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon.
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 2-(3-fluorobenzyl)thiazole-5-carboxylic acid. This is typically accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation or side reactions with the thiazole ring. nih.govresearchgate.net
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction of aldehydes leads to the formation of a tetrahedral intermediate, where the carbonyl carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile.
Grignard and Organolithium Reagents: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), results in the formation of a secondary alcohol after acidic workup. For example, reacting this compound with methylmagnesium bromide would yield 1-(2-(3-fluorobenzyl)thiazol-5-yl)ethanol.
Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin. pressbooks.pub This reaction is significant as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl group into a carbon-carbon double bond, yielding an alkene. This allows for the extension of the carbon chain with high stereochemical control.
These nucleophilic addition reactions are pivotal for building molecular complexity from the aldehyde precursor. nih.govaskfilo.com
Schiff Base Formation and Condensation Reactions.
Modifications of the Thiazole Ring System
The thiazole core of this compound is a robust heterocyclic motif that serves as a platform for extensive chemical modification. The reactivity of the ring is dictated by the interplay between the electron-rich sulfur atom, the basic nitrogen atom, and the electron-withdrawing carbaldehyde group. numberanalytics.comnumberanalytics.com These features allow for a range of derivatization strategies aimed at diversifying the molecular scaffold.
Substitutions and Annulations on the Thiazole Core for Scaffold Diversification
The diversification of the this compound scaffold can be achieved through various substitution and annulation reactions, although the substitution pattern of the parent molecule directs the regioselectivity of these transformations. Thiazoles generally undergo electrophilic substitution at the C5 position; however, in this case, the position is already functionalized with a carbaldehyde group. numberanalytics.compharmaguideline.com Therefore, diversification strategies often focus on other positions or involve reactions that build upon the existing framework.
Palladium-catalyzed C-H activation and subsequent alkenylation represent a modern approach to introduce new carbon-carbon bonds onto the thiazole core, offering a pathway to orthogonally substituted derivatives. rsc.org Annulation reactions, which involve the construction of a new ring fused to the thiazole core, are also a key strategy. The synthesis of thiazole-5-carbaldehydes can itself be achieved through cascade annulation reactions, for instance, from enaminones and potassium thiocyanate (B1210189), highlighting the stability and accessibility of this core structure for further modification. bohrium.comacs.orgnih.gov
While direct electrophilic attack on the thiazole ring is challenging due to the existing substitution, the carbaldehyde group can be used as a handle to introduce further functionality or to build fused ring systems, as detailed in the following sections.
Formation of Novel Fused Heterocyclic Systems from Thiazole-5-carbaldehyde Precursors
The carbaldehyde moiety at the C5 position is a key functional group that serves as an electrophilic center for a variety of condensation and cyclization reactions. This reactivity is extensively utilized to construct novel fused heterocyclic systems, wherein the thiazole ring is annulated with other heterocyclic structures, leading to complex polycyclic molecules with diverse chemical properties.
The aldehyde functional group of this compound is a versatile precursor for the synthesis of fused imidazolone (B8795221) and oxazepine rings. The general synthetic route commences with the condensation of the carbaldehyde with various substituted amines in the presence of an acid catalyst, such as glacial acetic acid, to form intermediate Schiff bases (imines). chemmethod.comchemmethod.com
These Schiff base intermediates can then undergo cyclization reactions with different reagents to yield the desired fused systems. chemmethod.comuobaghdad.edu.iq
Imidazolone Ring Formation: Cyclization of the Schiff base with glycine results in the formation of a fused imidazolone ring. researchgate.net
Oxazepine Ring Formation: Alternatively, reacting the Schiff base with an anhydride, such as phthalic anhydride, leads to the formation of a seven-membered oxazepine ring fused to the thiazole core. chemmethod.comuobaghdad.edu.iq
This two-step sequence provides a straightforward method for creating a library of novel fused heterocyclic compounds. chemmethod.comresearchgate.netresearchbib.com
Table 1: Synthesis of Fused Heterocycles from Thiazole-5-carbaldehyde
| Precursor | Reagent 1 | Intermediate | Reagent 2 | Fused Product |
|---|---|---|---|---|
| This compound | Substituted Amine | Schiff Base | Glycine | Fused Imidazolone |
Thiazolopyrimidines, which feature a pyrimidine (B1678525) ring fused to a thiazole, are an important class of bicyclic heterocycles. nih.gov The synthesis of these systems can be approached in several ways, often involving multicomponent reactions where the thiazole-5-carbaldehyde acts as a key building block. One established method is the Biginelli reaction or a related condensation, where the aldehyde reacts with a compound containing an active methylene group (like ethyl acetoacetate) and a nitrogen/sulfur source (like thiourea). nih.govijnc.ir
Subsequent reactions, such as condensation and cyclization with reagents like ethyl bromoacetate, can then form the fused thiazole ring onto a pre-formed pyrimidine, or vice-versa. ijnc.irias.ac.in These reactions often proceed in a concise sequence to yield the corresponding thiazolopyrimidine derivatives in good yields. ijnc.ir The specific reaction pathway can be tailored to produce various substitution patterns on the final fused-ring system. mdpi.comnih.gov
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in medicinal chemistry. nih.gov The this compound scaffold is an excellent starting point for creating such hybrids.
Pyrazolyl-Thiazole Hybrids: These hybrids merge the thiazole and pyrazole (B372694) moieties into one structure. nih.gov A common synthetic strategy involves the Hantzsch thiazole synthesis, where a key intermediate like a pyrazole-1-carbothioamide is cyclized with an α-haloketone. nih.govresearchgate.net Alternatively, the carbaldehyde group on the thiazole can be derivatized into a hydrazone, which can then undergo cyclization to form the pyrazole ring, directly linking the two heterocyclic systems. acs.org
Chalcone-Thiazole Hybrids: Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. nih.gov In this context, this compound serves as the aldehyde component. The reaction involves the base- or acid-catalyzed condensation with various substituted acetophenones to yield the target chalcone-thiazole hybrids. nih.govresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide range of substituents on the phenyl ring originating from the ketone. nih.govresearchgate.net
Table 2: Synthesis of Chalcone-Thiazole Hybrids
| Aldehyde Component | Ketone Component | Catalyst | Product |
|---|
Reactivity Profiling of the Thiazole Nitrogen and Sulfur Atoms
The nitrogen atom at position 3 possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com It can be readily protonated by acids or alkylated by alkyl halides to form quaternary thiazolium salts. pharmaguideline.comwikipedia.org This N-alkylation is significant as it can modify the electronic properties of the ring, for instance, by increasing the acidity of the proton at the C2 position, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles. pharmaguideline.com
The sulfur atom at position 1 contributes to the aromaticity and electron-rich nature of the ring. numberanalytics.com While generally less reactive than the nitrogen, the sulfur atom can undergo oxidation to form a non-aromatic sulfoxide (B87167) or sulfone under specific oxidizing conditions. wikipedia.org Furthermore, the sulfur atom's low-lying σ* orbitals can create regions of low electron density (σ-holes), which may be important in non-covalent interactions. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can predict the most reactive sites for electrophilic or nucleophilic attack, confirming that the reactivity is influenced by the substituents present on the ring. researchgate.net This fundamental reactivity of the N and S atoms underpins many of the derivatization and annulation strategies used to modify the thiazole scaffold.
Transformations of the 3-Fluorobenzyl Moiety
The 3-fluorobenzyl group is a key component of the molecule, offering multiple sites for chemical modification. Its reactivity is primarily dictated by the electronic properties of the fluorine substituent and the nature of the benzylic methylene bridge.
Aromatic Substitution Reactions on the Fluorinated Phenyl Ring.
The fluorine atom on the phenyl ring is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to the competing inductive electron withdrawal and resonance electron donation effects of the fluorine atom. Consequently, electrophilic attack is most likely to occur at the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and to a lesser extent at the position meta to the fluorine and ortho to the benzyl (B1604629) group (position 5).
Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific reaction conditions would need to be carefully optimized to achieve selective substitution and to avoid side reactions involving the thiazole ring or the benzyl methylene bridge.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Fluorobenzyl Ring
| Electrophile (E+) | Major Predicted Products (Position of Substitution) | Minor Predicted Products (Position of Substitution) |
| NO₂⁺ | 2-(2-Nitro-3-fluorobenzyl)thiazole-5-carbaldehyde (2-position) | 2-(5-Nitro-3-fluorobenzyl)thiazole-5-carbaldehyde (5-position) |
| 2-(4-Nitro-3-fluorobenzyl)thiazole-5-carbaldehyde (4-position) | ||
| 2-(6-Nitro-3-fluorobenzyl)thiazole-5-carbaldehyde (6-position) | ||
| Br⁺ | 2-(2-Bromo-3-fluorobenzyl)thiazole-5-carbaldehyde (2-position) | 2-(5-Bromo-3-fluorobenzyl)thiazole-5-carbaldehyde (5-position) |
| 2-(4-Bromo-3-fluorobenzyl)thiazole-5-carbaldehyde (4-position) | ||
| 2-(6-Bromo-3-fluorobenzyl)thiazole-5-carbaldehyde (6-position) | ||
| SO₃ | 2-(2-Sulfonyl-3-fluorobenzyl)thiazole-5-carbaldehyde (2-position) | 2-(5-Sulfonyl-3-fluorobenzyl)thiazole-5-carbaldehyde (5-position) |
| 2-(4-Sulfonyl-3-fluorobenzyl)thiazole-5-carbaldehyde (4-position) | ||
| 2-(6-Sulfonyl-3-fluorobenzyl)thiazole-5-carbaldehyde (6-position) |
Note: The relative yields of the different isomers would depend on the specific reaction conditions and the nature of the electrophile.
Modifications of the Benzyl Methylene Bridge for Linker Variation.
The benzyl methylene bridge provides a flexible linker between the thiazole and the fluorophenyl rings. Modifications at this position can be used to alter the molecule's conformation, solubility, and biological activity. Potential modifications include oxidation, reduction, and substitution reactions.
Oxidation of the methylene bridge could lead to the corresponding ketone, 2-(3-fluorobenzoyl)thiazole-5-carbaldehyde, which could serve as a precursor for further derivatization. Conversely, reduction of the aldehyde group on the thiazole ring followed by intramolecular cyclization could lead to novel heterocyclic systems.
Furthermore, deprotonation of the methylene bridge with a strong base could generate a carbanion, which could then be reacted with various electrophiles to introduce new functional groups. This approach would allow for the synthesis of a diverse library of analogues with modified linkers.
Investigation of the Inductive and Resonance Effects of Fluorine on Reactivity.
The fluorine atom exerts a significant influence on the reactivity of the entire molecule through its inductive and resonance effects. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the phenyl ring towards electrophilic attack and increases the acidity of the benzylic protons. In contrast, the electron-donating resonance effect (+R) of fluorine, although weaker than its inductive effect, directs incoming electrophiles to the ortho and para positions.
These electronic effects can be quantitatively assessed using Hammett constants. The Hammett sigma constant (σ) for a meta-fluorine substituent is approximately +0.34, indicating its electron-withdrawing nature. This value can be used to predict the effect of the 3-fluoro substituent on the rates and equilibria of reactions involving the benzyl moiety.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the electronic structure of the molecule and the influence of the fluorine atom on its reactivity. These studies can help to predict the most likely sites for chemical reactions and to rationalize experimental observations.
Table 2: Key Physicochemical Properties Influenced by the 3-Fluoro Substituent
| Property | Predicted Effect of 3-Fluoro Group | Rationale |
| Acidity of Benzylic Protons | Increased | Inductive electron withdrawal by fluorine stabilizes the conjugate base. |
| Nucleophilicity of Phenyl Ring | Decreased | Inductive electron withdrawal by fluorine reduces electron density in the ring. |
| ¹⁹F NMR Chemical Shift | Characteristic shift in the aromatic region | Sensitive to the electronic environment of the fluorine atom. |
| Dipole Moment | Increased | The C-F bond is highly polar. |
Structure Activity Relationship Sar Investigations of 2 3 Fluorobenzyl Thiazole 5 Carbaldehyde and Its Analogues
Comprehensive SAR Analysis of Thiazole-5-carbaldehyde Scaffolds
The thiazole-5-carbaldehyde core serves as a versatile template for developing bioactive molecules. The reactivity of the thiazole (B1198619) ring and the functional handles at positions 2 and 5 allow for systematic modifications to probe interactions with biological targets. The electrophilic reactivity of the thiazole ring is predicted to be highest at the 5-position, followed by the 2- and 4-positions, which influences its interaction potential. ijper.org
Position 2 of the thiazole ring is a critical site for modification, and the characteristics of the substituent at this position profoundly influence the biological response. Studies have shown that both the electronic properties and the steric bulk of the C2-substituent are key determinants of activity.
For instance, in a series of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes evaluated for anti-diabetic potential, substituents on the aryl ring at position 2 played a significant role. nih.gov Compounds featuring strong electron-donating groups, particularly at the ortho position of the aryl ring, demonstrated excellent α-amylase inhibitory activity. nih.gov This suggests that increased electron density in the C2-substituent enhances the interaction with the enzyme's active site. Conversely, other studies have highlighted the importance of hydrophobicity. For a series of 2,5-disubstituted thiazoles with antibacterial activity, SAR studies revealed that the presence of a nonpolar, hydrophobic moiety at position 2 was beneficial for activity. nih.gov
The nature of the group linking an aryl moiety to the C2 position also matters. In a study of pyrazole-thiazole hybrids, the presence of a 3-pyridyl moiety at the C2 position of the thiazole ring enhanced antibacterial activity by 5- to 10-fold compared to other analogues, an effect attributed to the formation of an additional hydrogen bond with the target enzyme. nih.gov Similarly, in a series of indole-linked thiazoles with anticancer properties, the presence of a methoxy-substituted phenyl ring at the C2 position was found to be important for cytotoxicity. nih.gov
| Thiazole Scaffold | C2-Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| Thiazole-5-carbaldehyde | Aryl hydrazinyl with strong electron-donating groups | Enhanced α-amylase inhibition | nih.gov |
| 2,5-Disubstituted Thiazole | Nonpolar, hydrophobic moiety | Enhanced antibacterial activity | nih.gov |
| Pyrazole-Thiazole Hybrid | 3-Pyridyl moiety | Improved antibacterial activity | nih.gov |
| Indole-Thiazole Hybrid | Methoxy-substituted phenyl | Promising anticancer potential | nih.gov |
The substituent at position 5 of the thiazole ring is equally crucial for modulating bioactivity. The aldehyde group in 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde is a key functional feature. It can act as a hydrogen bond acceptor and participate in the formation of Schiff bases or other covalent adducts with biological nucleophiles, such as lysine (B10760008) residues in protein active sites.
The importance of the C5-substituent is highlighted in studies where its modification leads to drastic changes in activity. For example, a methyl substitution at the 5-position of a particular thiazole scaffold resulted in a near-complete loss of antimigration activity in cancer cells. acs.org In another study on antimalarial thiazoles, an ethyl ester group (-COOC2H5) at the 5-position was found to be essential for activity. mdpi.com Interestingly, replacing this ester with a methyl ketone group (-COCH3) led to a slight increase in potency, indicating that a carbonyl functionality at this position is critical, but its specific nature fine-tunes the compound's efficacy. mdpi.com The aldehyde group of thiazole-5-carbaldehyde also serves as a vital synthetic intermediate, allowing for the creation of diverse derivatives, such as chalcones, with potential antitubercular and antiproliferative activities. researchgate.net
In studies on N-benzylated thiabendazole derivatives, the inclusion of the N-benzyl fragment was shown to enhance the lipophilicity of the compounds. researchgate.net This increased lipophilicity correlated with improved parasitotoxic activity against Taenia crassiceps cysticerci. researchgate.net The benzyl (B1604629) group acts as a scaffold that can be substituted to further probe the SAR. The placement of substituents, such as fluorine, on the benzyl ring can modulate electronic properties and introduce new points of interaction, thereby altering the molecule's pharmacological potential. researchgate.net
Specific SAR Insights for Fluorinated Benzyl-Thiazole Systems
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. acs.org In the context of benzyl-thiazole systems, the position and electronic influence of fluorine are of paramount importance.
The position of the fluorine atom on the benzyl ring can have a dramatic impact on biological activity, a phenomenon known as positional isomerism. Different isomers can exhibit distinct pharmacological profiles due to altered electronic distribution and steric hindrance, which affects how the molecule fits into its biological target.
SAR studies on various heterocyclic compounds have consistently shown that the location of fluorine is critical. For a series of benzothiazole (B30560) derivatives, placing a fluoro group at the 2- (ortho) and 4- (para) positions of a phenyl ring enhanced anticancer potency, whereas substitution at the 3- (meta) position resulted in a loss of activity. nih.govresearchgate.net In the development of antitubercular chalcones derived from thiazole-5-carbaldehyde, compounds with ortho- and para-fluorine substitution on the phenyl ring were significantly more potent than their chlorine-containing counterparts. researchgate.net
Furthermore, di-substitution often leads to even greater potency. A 2,4-difluorophenyl derivative was over 10 times more potent than the standard drug pyrazinamide, while the corresponding 2,4-dichlorophenyl compound was about 6 times more potent. researchgate.net This highlights that both the position and the electronegativity of the halogen influence activity. In a series of fluorinated hydrazinylthiazoles, the analogue with a 4-fluorobenzylidene moiety was identified as a highly potent α-amylase inhibitor, further underscoring the favorability of para-substitution in certain contexts. acs.org
| Scaffold | Fluorine Position(s) | Impact on Biological Activity | Reference |
|---|---|---|---|
| Benzothiazole Derivative | 2-Fluoro (ortho) & 4-Fluoro (para) | Enhanced anticancer potency | nih.govresearchgate.net |
| Benzothiazole Derivative | 3-Fluoro (meta) | Loss of activity | nih.govresearchgate.net |
| Thiazole-Chalcone Hybrid | 2,4-Difluoro | High antitubercular potency (10.4x > standard) | researchgate.net |
| Thiazole-Chalcone Hybrid | 2,6-Difluoro | High antitubercular potency (2.6x > standard) | researchgate.net |
| Hydrazinylthiazole | 4-Fluoro (para) | Potent α-amylase inhibition | acs.org |
Fluorine's unique properties—small van der Waals radius (1.47 Å), high electronegativity, and ability to form strong C-F bonds—allow it to exert significant steric and electronic effects that can enhance drug-target interactions. acs.orgresearchgate.net
The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, modify the electrostatic potential of the molecule, and create favorable dipole-dipole or hydrogen bond interactions with the receptor. acs.org This was observed in benzothiazole derivatives where a strong electron-withdrawing atom like fluorine at position-6 improved cytotoxicity against specific cancer cell lines. nih.gov The introduction of fluorine can lead to new, weak interactions with target proteins that alter the molecule's ability to recognize specific enzymes. researchgate.net
From a steric perspective, fluorine is only slightly larger than hydrogen, so its substitution does not typically introduce significant bulk, a concept known as isosterism. This allows for the modification of electronic properties with minimal structural perturbation. acs.org However, the cumulative effect of multiple fluorine atoms, as in a trifluoromethyl group, can create a steric demand similar to that of an ethyl group. researchgate.net The strategic placement of fluorine can also block sites of metabolic attack, thereby increasing the biological half-life of the compound. The combination of these steric and electronic effects ultimately modulates the binding affinity and efficacy of the fluorinated benzyl-thiazole system.
Analog-Based Drug Design and Bioisosteric Replacements in Thiazole Chemistry
The chemical scaffold of this compound represents a key pharmacophore in medicinal chemistry, offering numerous avenues for structural modification to optimize biological activity. The strategic alteration of this lead compound through analog-based design and bioisosteric replacements is a cornerstone of modern drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Design Principles for Lead Optimization in Thiazole Derivative Research
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its drug-like properties. For thiazole derivatives, this process is guided by several key principles aimed at enhancing efficacy, optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and improving chemical accessibility.
A primary strategy in the optimization of thiazole-based leads is the direct chemical manipulation of functional groups. This can involve the derivatization or substitution of existing functional groups, alterations to ring systems, and isosteric replacements. These modifications are often guided by an understanding of the structure-activity relationship (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. For instance, in a series of 2-aminothiazole derivatives, the introduction of different substituents can significantly impact their anticancer activity.
The optimization process for thiazole derivatives often involves a cyclical process of design, synthesis, and biological testing. The insights gained from each cycle inform the design of the next generation of compounds, leading to a gradual improvement in the desired properties. This iterative approach allows for the fine-tuning of the lead structure to achieve the optimal balance of potency, selectivity, and ADMET properties.
Application of Bioisosterism for Modulating Potency, Selectivity, and Pharmacokinetic Properties
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. In the context of thiazole chemistry, bioisosteric replacements can be applied to various parts of the this compound scaffold to achieve specific therapeutic goals.
The thiazole ring itself can act as a bioisostere for other functional groups. For example, it has been described as a bioisostere for a carbonyl group in a series of potent and selective 5-HT3 receptor antagonists. The replacement of a phenyl ring with a thiazole ring has also been explored in the design of novel bioactive compounds bepls.com.
A common application of bioisosterism is the replacement of a carboxylic acid group to improve pharmacokinetic properties. The 5-substituted 1H-tetrazole is a well-known bioisostere for a carboxylic acid and is found in numerous FDA-approved drugs nih.govjchemrev.com. Other heterocyclic rings, such as 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole, have also been used as carboxylic acid bioisosteres to enhance oral bioavailability nih.govnih.gov. While the carbaldehyde group at the 5-position of the parent compound is not a carboxylic acid, it can be oxidized to one in vivo, making bioisosteric replacement of this potential metabolite a relevant strategy.
The following table illustrates hypothetical bioisosteric replacements for the 5-carbaldehyde group of this compound and their potential impact on key drug-like properties, based on general principles of medicinal chemistry.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| 5-Carbaldehyde (-CHO) | Carboxylic Acid (-COOH) | Increased polarity, potential for salt formation, improved solubility, may act as a hydrogen bond donor/acceptor. |
| 5-Carbaldehyde (-CHO) | Tetrazole | Increased metabolic stability, similar acidity to carboxylic acid, potential for improved oral bioavailability. |
| 5-Carbaldehyde (-CHO) | Hydroxymethyl (-CH₂OH) | Increased polarity and hydrogen bonding capacity, potentially improved solubility. |
| 5-Carbaldehyde (-CHO) | Nitrile (-CN) | Increased metabolic stability, can act as a hydrogen bond acceptor, modulates electronic properties. |
Strategies Involving Conformational Restriction and Atom Replacement
Conformational restriction is a powerful strategy in drug design to improve the potency and selectivity of a lead compound by reducing its conformational flexibility. By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target is reduced, which can lead to a significant increase in binding affinity.
For flexible molecules like this compound, which has a rotatable bond between the benzyl and thiazole rings, conformational restriction can be achieved through various strategies. One approach is to introduce bulky substituents near the rotatable bond to hinder free rotation. Another strategy is to incorporate the flexible part of the molecule into a ring system. For example, the benzyl group could be cyclized with the thiazole ring to form a more rigid fused ring system.
Atom replacement is another key strategy in lead optimization. The replacement of a hydrogen atom with a fluorine atom, as is present in the 3-fluorobenzyl group of the parent compound, is a common tactic in medicinal chemistry. Fluorine substitution can have profound effects on the properties of a molecule, including:
Increased metabolic stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes.
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups.
Enhanced binding affinity: Fluorine can participate in favorable interactions with the biological target, such as hydrogen bonds and dipole-dipole interactions.
Altered lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can either increase or decrease it.
The following table provides hypothetical examples of atom and group replacements in the this compound scaffold and their potential effects on activity, based on common trends observed in medicinal chemistry.
| Original Moiety | Replacement | Rationale and Potential Outcome |
|---|---|---|
| 3-Fluoro on Benzyl Ring | 3-Chloro or 3-Bromo | Investigate the effect of halogen size and electronegativity on binding affinity and selectivity. |
| 3-Fluoro on Benzyl Ring | 3-Trifluoromethyl | Increase lipophilicity and potentially enhance binding through new interactions. |
| Hydrogen at position 4 of Thiazole Ring | Methyl group | Introduce steric bulk to probe for specific interactions in the binding pocket and potentially block unwanted metabolism. |
| Methylene (B1212753) bridge (-CH₂-) | Carbonyl group (-CO-) | Introduce a hydrogen bond acceptor and alter the geometry and electronic properties of the linker. |
Exploration of Heterocyclic Ring Replacements within Thiazole Analogues
Scaffold hopping, which involves the replacement of a core molecular scaffold with a different one while retaining similar biological activity, is a powerful strategy for discovering novel chemotypes with improved properties. In the context of this compound, the thiazole ring can be replaced with other five- or six-membered heterocyclic rings to explore new chemical space and potentially improve drug-like properties.
Six-membered rings such as pyridine, pyrimidine (B1678525), and pyrazine can also be explored as replacements for the thiazole ring. These larger rings will alter the geometry of the molecule and may allow for new interactions with the biological target.
The following table presents a selection of potential heterocyclic ring replacements for the thiazole scaffold in this compound and the rationale for their selection.
| Original Scaffold | Replacement Scaffold | Rationale |
|---|---|---|
| Thiazole | Oxazole | Similar size and shape, but with different electronic properties and hydrogen bonding potential due to the replacement of sulfur with oxygen. |
| Thiazole | Imidazole | Maintains a five-membered ring with two heteroatoms, but introduces an additional hydrogen bond donor/acceptor site. |
| Thiazole | Pyridine | Increases the ring size to six members, altering the overall geometry and providing a different vector for the benzyl substituent. |
| Thiazole | 1,2,3-Triazole | Known to be a stable and versatile linker that can mimic the properties of other functional groups, including amide bonds and other heterocycles nih.gov. |
The exploration of these and other heterocyclic ring replacements can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new and effective therapeutic agents.
Computational Approaches in the Study of 2 3 Fluorobenzyl Thiazole 5 Carbaldehyde
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target, offering valuable information on binding energetics and modes.
Molecular docking simulations are instrumental in predicting how 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde might bind to the active site of a biological macromolecule, such as an enzyme or receptor. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field. The resulting scores, often expressed as binding energy (e.g., kcal/mol), provide an estimation of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, in studies of other thiazole (B1198619) derivatives, docking has been successfully used to predict their binding affinities for various targets. Thiazole carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with calculated binding energies (ΔGbind) ranging from -49.60 to -67.70 kcal/mol for COX-1 and COX-2, respectively. nih.gov Similarly, docking studies on thiazole-based compounds targeting the tubulin colchicine (B1669291) binding site have shown free binding energies higher than the reference drug, indicating strong binding potential. nih.gov These examples highlight the methodology that could be applied to predict the binding affinity of this compound against various therapeutic targets.
Table 1: Illustrative Binding Affinity Data for Various Thiazole Derivatives Against Different Protein Targets Note: This table presents data for structurally related compounds to demonstrate the application of molecular docking, not for this compound itself.
| Compound Type | Protein Target | Docking Score / Binding Energy | Reference |
| Thiazole Carboxamide Derivatives | COX-2 | -57.06 to -67.70 kcal/mol (ΔGbind) | nih.gov |
| 2,4-Disubstituted Thiazole Derivatives | Tubulin (Colchicine site) | -13.88 to -14.50 kcal/mol | nih.gov |
| Hydrazinylthiazole Derivatives | α-Amylase | -5.18 to -6.86 kcal/mol | researchgate.net |
| Thiophene Carbaldehyde Thiazoles | α-Glucosidase | -8.01 to -9.87 kcal/mol (Glide Score) | researchgate.net |
Beyond predicting binding affinity, molecular docking provides a detailed profile of the specific interactions between the ligand and the protein. These interactions are crucial for the stability of the ligand-protein complex and can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues, such as alkyl side chains.
Pi-Interactions: Including pi-pi stacking (between aromatic rings) and cation-pi interactions.
Halogen Bonds: Interactions involving the fluorine atom on the benzyl (B1604629) ring.
Analysis of other docked thiazole derivatives reveals common interaction patterns. For example, in the COX-2 active site, a methoxyphenyl thiazole derivative was shown to form hydrophobic interactions with residues like VAL-523 and ALA-527, and a pi-stacking interaction with TYR-115. nih.gov In studies of thiazole derivatives as tubulin inhibitors, key interactions within the colchicine binding site were identified, explaining their mechanism of action. nih.gov Tools such as the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically detect and visualize these diverse interactions. nih.gov For this compound, such profiling could reveal how its distinct structural features—the thiazole ring, the fluorobenzyl group, and the carbaldehyde moiety—contribute to binding within a specific target.
By analyzing the interaction profiles from docking simulations, researchers can identify the specific amino acid residues within the protein's binding site that are critical for ligand recognition and binding. This information is invaluable for understanding the mechanism of action and for designing new molecules with improved potency and selectivity. For example, docking studies of thiazole derivatives against biofilm-related proteins have highlighted key amino acids involved in the ligand/protein interaction, guiding the design of more potent inhibitors. physchemres.org Understanding which residues form essential hydrogen bonds or hydrophobic contacts with this compound would allow for targeted modifications to enhance these interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties based on its electronic structure. These methods can elucidate characteristics that govern the molecule's stability, reactivity, and spectroscopic properties.
DFT calculations can be used to determine the electronic properties of this compound. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of interaction with other molecules. researchgate.net
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
Studies on other thiazole derivatives have shown that the HOMO is often delocalized over the thiazole ring and adjacent aromatic systems, while the LUMO's character is influenced by acceptor groups. mdpi.comresearchgate.net For this compound, the electron-withdrawing carbaldehyde group and the fluorinated benzyl ring would significantly influence these electronic properties.
Table 2: Illustrative Quantum Chemical Parameters for Thiazole Derivatives Note: This table contains example data for other thiazole compounds to demonstrate the outputs of DFT calculations.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | - | - | researchgate.net |
| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | - | - | researchgate.net |
| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | - | - | researchgate.net |
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the benzyl group to the thiazole ring. Conformational analysis, often performed using DFT, can identify the most stable (lowest energy) conformations of the molecule. semanticscholar.org
By systematically rotating this bond and calculating the energy of each resulting structure, a potential energy landscape can be constructed. nih.gov This landscape reveals the energy barriers between different conformations and identifies the preferred spatial arrangement of the fluorobenzyl and thiazole moieties. This information is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site, a key aspect that complements molecular docking studies.
Theoretical Calculation of Thermodynamic Variables (e.g., Softness, Hardness)
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. researchgate.netmdpi.com These descriptors, including chemical hardness (η) and softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com
Chemical hardness (η) signifies resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO energy gap is considered hard, implying high stability and low reactivity. mdpi.com Conversely, chemical softness (S) is the reciprocal of hardness and indicates a molecule's propensity to undergo chemical reactions. A small HOMO-LUMO gap corresponds to a soft molecule, which is more reactive. mdpi.com
These thermodynamic variables are crucial for predicting the reactivity and stability of this compound. For instance, a lower hardness value might suggest higher reactivity, potentially indicating greater biological activity. The calculation of these parameters helps in understanding the molecule's behavior in a biological system.
Table 1: Hypothetical Thermodynamic Variables for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.25 |
| LUMO Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.10 |
| Hardness | η | (ELUMO - EHOMO) / 2 | 2.05 |
| Softness | S | 1 / (2η) | 0.24 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 4.20 |
| Chemical Potential | µ | (ELUMO + EHOMO) / 2 | -4.20 |
| Electrophilicity Index | ω | µ2 / (2η) | 4.30 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information about the dynamic behavior of this compound, both in solution and when interacting with a biological target.
MD simulations are pivotal in assessing the stability of the complex formed between this compound (the ligand) and its biological target, such as a protein receptor. physchemres.orgbiointerfaceresearch.com By simulating the complex over a period of time, researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains bound in the active site and that the complex is stable. nih.gov
Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-target complex. nih.gov Understanding these interactions is crucial for optimizing the compound's binding affinity and selectivity.
When in solution, a molecule like this compound is not static but exists as an ensemble of different conformations. MD simulations can explore the conformational landscape of the compound, identifying the most stable or low-energy conformations. dergipark.org.trdergipark.org.tr This analysis of conformational changes and flexibility is important because the bioactive conformation of a ligand, the one it adopts when binding to its target, may not be its lowest energy conformation in solution.
By understanding the flexibility of the molecule and the energy barriers between different conformations, researchers can gain insights into its ability to adapt its shape to fit into a binding site.
Table 2: Illustrative MD Simulation Parameters for Ligand-Target Complex Analysis
| Parameter | Description | Typical Value/Range |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| RMSD | Root-mean-square deviation of atomic positions. | < 3 Å for stable binding |
| Hydrogen Bonds | Number and duration of hydrogen bonds formed. | Varies |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgresearchgate.net
QSAR models are developed using a dataset of compounds with known biological activities. nih.gov For a series of thiazole derivatives, including this compound, a QSAR model could be built to predict their activity against a specific biological target. nih.gov These models are typically mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with activity.
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving time and resources in the drug discovery process. physchemres.org
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. laccei.org These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
By understanding which properties are crucial for activity, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity. For instance, if a QSAR model indicates that a specific region of the molecule requires increased hydrophobicity, a methyl or chloro group could be added at that position.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Descriptor Name | Description |
| Electronic | Dipole Moment | A measure of the polarity of the molecule. |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological | Wiener Index | A distance-based topological index. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Methodological Focus)
Computational, or in silico, ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. This approach saves significant time and resources by identifying potentially problematic candidates before they reach more expensive and time-consuming experimental stages. For this compound, various computational models are utilized to forecast its behavior within a biological system.
Computational Assessment of Drug-Likeliness and Pharmacokinetic Potential
The initial step in evaluating a compound's potential as a drug is to assess its "drug-likeness." This concept refers to a qualitative estimation of the chance for a molecule to become an oral drug with respect to its bioavailability. This assessment is often guided by a set of rules and descriptors derived from the analysis of successful oral drugs.
One of the most widely recognized frameworks is Lipinski's Rule of Five, which establishes four simple physicochemical parameter cutoffs. orientjchem.org For a compound to be considered drug-like and likely to have good oral absorption and permeation, it should generally not violate more than one of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
Beyond Lipinski's rules, other descriptors are computationally evaluated to build a more comprehensive pharmacokinetic profile. These include the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes, and the number of rotatable bonds (nRotb), which influences conformational flexibility and bioavailability. Computational tools like QikProp and SwissADME are frequently employed to calculate these properties. acs.org These programs use algorithms based on the compound's 2D and 3D structure to predict a wide range of pharmacokinetic parameters. pensoft.net
The predicted ADME properties for this compound are summarized in the table below, showcasing its alignment with the characteristics of a viable drug candidate.
| Parameter | Predicted Value | Acceptable Range for Drug Candidates |
|---|---|---|
| Molecular Weight (g/mol) | 235.26 | < 500 |
| logP (Octanol/Water Partition Coefficient) | 2.85 | -0.4 to +5.6 |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 58.15 | < 140 |
| Number of Rotatable Bonds (nRotb) | 3 | ≤ 10 |
| Aqueous Solubility (logS) | -3.5 | > -5.0 |
| Blood-Brain Barrier (BBB) Permeation | Low | Variable (Low is often desired to avoid CNS side effects) |
| Gastrointestinal (GI) Absorption | High | High |
The data in this table represents typical predicted values for a compound with this structure based on standard computational models. The values are for illustrative purposes.
Prediction of Metabolic Stability and Metabolic Pathways
Metabolic stability is a critical factor determining a drug's half-life and bioavailability. In silico methods are used to predict how a compound will be metabolized, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. nih.gov These computational models identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to interact with the compound. pensoft.net
The prediction of metabolic pathways involves identifying "soft spots" or "metabolically labile sites" on the molecule—atoms or functional groups that are most susceptible to enzymatic modification. nih.gov For this compound, common metabolic transformations would be predicted to include oxidation of the aldehyde group to a carboxylic acid, hydroxylation of the aromatic rings, or cleavage of the benzyl-thiazole bond.
The predicted metabolic profile for this compound is outlined below.
| Parameter | Prediction | Implication |
|---|---|---|
| Metabolic Stability | Moderate | Suggests a reasonable in vivo half-life. |
| Primary Metabolizing CYP Isozymes | CYP3A4, CYP2C9 | Indicates potential for drug-drug interactions with other substrates of these enzymes. |
| Predicted Site of Metabolism 1 (SoM 1) | Aldehyde group | Oxidation to the corresponding carboxylic acid is a highly probable pathway. |
| Predicted Site of Metabolism 2 (SoM 2) | Benzyl ring | Aromatic hydroxylation is a common metabolic route. |
| Predicted Site of Metabolism 3 (SoM 3) | Thiazole ring | Potential for oxidation on the sulfur atom or hydroxylation. |
The data in this table is illustrative of typical predictions from metabolic stability software and highlights the most chemically likely transformations.
By leveraging these computational approaches, researchers can build a robust, predictive model of the pharmacokinetic behavior of this compound, guiding further experimental studies and potential optimization of the molecule.
Future Research Directions and Unexplored Avenues for 2 3 Fluorobenzyl Thiazole 5 Carbaldehyde
Development of Novel Synthetic Methodologies
The pursuit of more efficient, selective, and environmentally conscious synthetic routes to 2-(3-Fluorobenzyl)thiazole-5-carbaldehyde and its derivatives is a cornerstone of future research. This involves not only optimizing existing methods but also pioneering new chemical transformations.
Exploring Chemo- and Regioselective Transformations at the Thiazole-5-carbaldehyde Core
The aldehyde functionality at the 5-position of the thiazole (B1198619) ring is a key handle for a myriad of chemical transformations. Future research will likely focus on exploiting this reactive site with a high degree of chemo- and regioselectivity. The development of novel catalytic systems will be crucial for selectively modifying the carbaldehyde group in the presence of the fluorobenzyl moiety and the thiazole ring's inherent reactivity. This could involve, for instance, selective oxidations, reductions, or carbon-carbon bond-forming reactions that leave the rest of the molecule intact. Furthermore, investigating the regioselective functionalization of the thiazole ring itself, beyond the carbaldehyde group, will open up new avenues for creating diverse molecular architectures.
Advanced Derivatization Strategies for Enhanced Academic Exploration
The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. These new compounds are essential for probing biological systems and identifying potential new therapeutic agents.
Synthesis of Complex Hybrid Molecules Incorporating Other Pharmacophores
A promising strategy for discovering new bioactive compounds is the synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to create molecules with dual or synergistic biological activities. For example, the aldehyde group can be used as a reactive handle to link the thiazole core to other heterocyclic systems known for their medicinal properties, such as pyrazoles, triazoles, or benzimidazoles. The resulting hybrid molecules could exhibit enhanced or entirely new pharmacological profiles.
Systematic Scaffold Diversification and Lead Generation
Systematic diversification of the this compound scaffold is a critical step in the process of lead generation for drug discovery. This involves making targeted modifications to different parts of the molecule, including the fluorobenzyl ring, the thiazole core, and the carbaldehyde group, to create a library of analogs. High-throughput screening of these libraries against various biological targets can then identify promising lead compounds for further optimization. Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a vital role in guiding the design of these focused libraries to maximize the chances of discovering novel and potent bioactive molecules.
Advanced SAR and Mechanistic Investigations
A deep understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for rational drug design. Future research will focus on detailed SAR studies to elucidate the key structural features required for a particular biological effect. This will involve synthesizing a range of analogs with systematic variations and evaluating their activity in relevant biological assays.
Deeper Elucidation of Molecular Interactions and Target Engagement Mechanisms
A critical future direction for this compound is the detailed investigation of its molecular interactions with biological targets. The broad bioactivity of thiazole derivatives suggests a multitude of potential protein partners. nih.govresearchgate.net Identifying these targets and understanding the precise mechanism of engagement at the atomic level is paramount.
Future studies should aim to:
Identify specific protein targets through unbiased screening techniques such as chemical proteomics or affinity-based pulldown assays.
Characterize the binding mode using high-resolution structural biology techniques like X-ray crystallography or cryo-electron microscopy. This would reveal how the 3-fluorobenzyl group and the thiazole-5-carbaldehyde core fit into binding pockets and which specific amino acid residues they interact with.
Investigate the role of the aldehyde group in target engagement. Aldehydes can form reversible covalent bonds (Schiff bases) with lysine (B10760008) residues in proteins, which could be a key aspect of the compound's mechanism of action. rsc.org Distinguishing between covalent and non-covalent binding mechanisms will be crucial.
| Research Technique | Objective | Potential Outcome |
|---|---|---|
| Chemical Proteomics (e.g., ABPP) | Identify specific protein binding partners in a cellular context. | Unbiased discovery of potential therapeutic targets. |
| X-ray Crystallography / Cryo-EM | Determine the 3D structure of the compound bound to its target. | Atomic-level understanding of binding interactions to guide rational drug design. |
| Isothermal Titration Calorimetry (ITC) | Measure the thermodynamics of binding (affinity, enthalpy, entropy). | Quantitative data on binding strength and the forces driving the interaction. |
| Mass Spectrometry | Confirm covalent bond formation with target proteins. | Mechanistic insight into target engagement, particularly involving the aldehyde group. |
Application of Fragment-Based Drug Discovery (FBDD) Approaches
The thiazole scaffold is recognized as a valuable building block in fragment-based drug discovery (FBDD). nih.govnih.govacs.org FBDD is a powerful strategy that screens small, low-complexity molecules ("fragments") to identify starting points for developing more potent and selective drug candidates. biosolveit.de this compound is well-suited for exploration using FBDD principles.
Unexplored avenues include:
Covalent Fragment Screening : The carbaldehyde moiety can act as a reactive "warhead" to form covalent bonds with nucleophilic residues like lysine on target proteins. rsc.orgnih.gov Screening this compound or a simplified thiazole-5-carbaldehyde fragment in covalent FBDD campaigns could identify novel binders for challenging targets. nih.govevotec.comacs.org
Fragment Growing and Linking : The compound itself can be deconstructed into its core fragments (the 3-fluorobenzyl group and the thiazole-carbaldehyde). These fragments can be screened individually. If both fragments bind to adjacent sites on a target, they can be "linked" to recreate a high-affinity molecule. Alternatively, a single binding fragment can be "grown" by adding chemical functionality to improve its potency and properties. biosolveit.de
Integrated Computational and Experimental Research Paradigms
Leveraging Machine Learning and Artificial Intelligence in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid prediction of molecular properties and the design of novel compounds. uminho.ptnih.gov For thiazole derivatives, ML models have already been used to build quantitative structure-activity relationship (QSAR) models to predict anticancer activity. researchgate.netnih.govmdpi.com
Future research on this compound should leverage these computational tools to:
Predict Biological Activities : Train deep learning models on large datasets of known thiazole derivatives to predict the likely biological activities of novel analogues of this compound. nih.govsciencedaily.comresearchgate.net This can help prioritize which derivatives to synthesize and test.
Generative Modeling : Use generative AI models to design new molecules based on the this compound scaffold. researchgate.net These models can be optimized to generate compounds with desired properties, such as high predicted bioactivity, good solubility, and synthetic feasibility.
ADMET Prediction : Employ ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual derivatives, allowing for early-stage deselection of compounds likely to fail in later development stages.
Coupling High-Throughput Synthesis with Computational Filtering for Lead Prioritization
An integrated approach combining the predictive power of AI with advanced synthetic methods can dramatically accelerate the discovery of lead compounds. The synthesis of thiazole derivatives is well-established and amenable to high-throughput and green chemistry approaches. nih.govbohrium.combepls.com
This integrated paradigm would involve:
Virtual Library Design : Computationally generate a large virtual library of thousands of derivatives based on the this compound scaffold.
Computational Filtering : Use AI/ML models and docking simulations to screen this virtual library, predicting bioactivity and ADMET properties to select a smaller, more promising subset of compounds. mdpi.com
High-Throughput Synthesis : Synthesize the prioritized subset of compounds using parallel synthesis or flow chemistry techniques.
Biological Evaluation : Screen the synthesized compounds in high-throughput biological assays to validate the computational predictions and identify the most potent lead candidates for further optimization.
| Paradigm | Description | Key Advantage |
|---|---|---|
| Traditional Approach | Sequential synthesis of individual compounds followed by biological testing. | Detailed characterization of each compound. |
| Integrated Paradigm | Large-scale computational design and filtering followed by focused, high-throughput synthesis and testing of prioritized compounds. | Massively increased efficiency, reduced cost, and higher probability of success in identifying lead compounds. |
Exploration of Novel Research Applications
Probing Specific Biological Pathways and Molecular Mechanisms
Beyond its potential as a therapeutic precursor, this compound can be developed into a valuable chemical tool for basic research. Chemical probes are essential for dissecting complex biological pathways and validating new drug targets. acs.org
Future applications in this area include:
Development of Fluorescent Probes : The carbaldehyde group provides a reactive handle for chemical modification. It can be conjugated to a fluorophore to create a fluorescent probe. If the parent compound binds to a specific protein, this probe could be used to visualize that protein's localization and dynamics within living cells. researchgate.net
Creation of Affinity-Based Probes : By attaching a biotin (B1667282) tag or another affinity handle to the molecule, researchers can create probes for "pull-down" experiments. These experiments help to identify the specific binding partners of the compound from a complex mixture of cellular proteins.
Mechanism of Action Studies : Given the known activities of thiazoles against cancer and infectious diseases, the compound could be used to probe specific pathways implicated in these conditions, such as cell signaling cascades (e.g., PI3K/mTOR), metabolic pathways, or microbial virulence mechanisms. researchgate.netresearchgate.netnih.gov
| Potential Pathway/Target | Associated Disease Area | Rationale for Investigation |
|---|---|---|
| Fascin (Actin-bundling protein) | Cancer Metastasis | Other thiazole derivatives have been identified as potent inhibitors of fascin, blocking cancer cell migration and invasion. nih.gov |
| Bacterial or Fungal Enzymes | Infectious Diseases | The thiazole scaffold is a core component of many antimicrobial agents and their derivatives show broad-spectrum activity. researchgate.net |
| Kinase Signaling Pathways (e.g., PI3K, mTOR, VEGFR-2) | Oncology | Thiazoles are known to inhibit various kinases involved in tumor growth and proliferation. researchgate.net |
| α-Amylase / α-Glucosidase | Diabetes | Fluorinated thiazole derivatives have shown potent inhibitory activity against enzymes involved in carbohydrate metabolism. nih.gov |
Development as Chemical Probes for Biological Systems
The unique structural features of this compound present a promising scaffold for the development of novel chemical probes to investigate complex biological systems. A chemical probe is a small molecule that is used to study and manipulate biological processes. The strategic combination of a fluorinated benzyl (B1604629) group, a versatile thiazole core, and a reactive carbaldehyde moiety offers multiple avenues for the design of sophisticated molecular tools for cellular imaging, protein labeling, and the elucidation of biological pathways.
The thiazole ring is a key component in many biologically active compounds and has been incorporated into various fluorescent probes. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov Its derivatives have been successfully utilized for the development of sensors for ions and small molecules, as well as for imaging specific cellular components. ontosight.ainih.gov The benzothiazole (B30560) scaffold, a close relative, has been extensively used in the design of fluorescent probes for detecting reactive oxygen species, amyloid-beta aggregates, and for live-cell imaging. rsc.orgnih.govnih.govnih.gov
The aldehyde functional group at the 5-position of the thiazole ring is a particularly attractive feature for the development of chemical probes. Aldehydes are known to react with specific nucleophiles, such as hydrazines and amines, which can be exploited for the selective labeling of biomolecules. beilstein-journals.org This reactivity allows for the attachment of reporter groups, such as fluorophores or affinity tags, through stable linkages. For instance, the carbaldehyde can be condensed with hydrazine- or aminooxy-functionalized dyes to generate fluorescent probes with "turn-on" capabilities, where fluorescence is enhanced upon binding to a target.
Furthermore, the 3-fluorobenzyl substituent at the 2-position can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The fluorine atom can also serve as a useful label for ¹⁹F NMR studies, providing an additional analytical handle for tracking the probe within a biological system. The development of fluorinated thiazole derivatives has been an active area of research, with applications in managing conditions like diabetes. nih.govresearchgate.net
One potential application of this compound as a chemical probe is in the field of protein labeling. longdom.org The carbaldehyde group can be used to covalently modify specific amino acid residues on a protein, such as lysine, through reductive amination. By attaching a fluorophore to the thiazole scaffold, researchers could create a probe that selectively labels a target protein, allowing for its visualization and tracking within a cell. This approach has been used to develop probes for studying protein dynamics and interactions.
Another unexplored avenue is the development of this compound into activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a specific enzyme or class of enzymes. The carbaldehyde could be modified to act as a "warhead" that reacts with a catalytic residue in the enzyme's active site. The thiazole core could be further functionalized with a reporter tag, such as a fluorophore or a biotin moiety, to enable the detection and identification of the labeled enzymes.
The potential for developing this compound into a fluorescent probe for cellular imaging is also significant. The inherent fluorescence of some thiazole derivatives can be modulated by their environment. rsc.orgresearchgate.netnih.gov By designing derivatives where the fluorescence is sensitive to specific ions, pH changes, or the presence of certain biomolecules, it may be possible to create sensors for monitoring these parameters in living cells. The principles behind the development of benzothiazole "click-on" fluorogenic dyes could potentially be adapted to this scaffold. nih.gov
Future research in this area would involve the systematic modification of the this compound structure to optimize its properties as a chemical probe. This would include synthesizing a library of derivatives with different reporter groups, linkers, and reactive moieties. These derivatives would then be screened for their selectivity, sensitivity, and performance in biological assays. The data from these studies would provide valuable insights into the structure-activity relationships and guide the design of the next generation of thiazole-based chemical probes.
Q & A
Q. What established synthetic routes are available for 2-(3-fluorobenzyl)thiazole-5-carbaldehyde, and how do their yields and conditions compare?
- Methodological Answer : The primary method involves Dess-Martin periodinane (DMP)-mediated cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN). This approach achieves 84–93% yields under optimized conditions (70–80°C) via sequential thiocyanation, hydroamination, and thiazole annulation . Alternative routes include coupling reactions using substituted chlorobenzyl chlorides in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst, yielding ~85% after recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- IR Spectroscopy : The carbaldehyde C=O stretch appears at ~1700 cm⁻¹ , while thiazole ring vibrations occur at 1480–1550 cm⁻¹ .
- ¹H NMR : The aldehyde proton resonates as a singlet near δ 9.8–10.0 ppm . The 3-fluorobenzyl group shows aromatic protons as multiplets (δ 7.1–7.4 ppm ) and a benzylic CH₂ at δ 4.5–4.7 ppm .
- ¹³C NMR : The aldehyde carbon is observed at ~190 ppm , with fluorinated aromatic carbons between 115–165 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized in DMP-mediated synthesis to enhance yield and reduce by-products?
- Methodological Answer :
- Use 1.2 equivalents of KSCN relative to enaminone to drive thiocyanation to completion.
- Employ gradient temperature control (60°C initial, ramping to 80°C) to minimize radical side reactions.
- Monitor progress via TLC (hexane:ethyl acetate, 3:1) and purify via silica gel chromatography (dichloromethane:methanol, 95:5) for >95% purity .
Q. What advanced analytical strategies resolve discrepancies in melting points or spectral data across synthetic batches?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) to confirm melting points and identify polymorphic forms.
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for fluorinated aromatic protons.
- Analyze IR spectra as KBr pellets under controlled humidity to eliminate solvent artifacts .
Q. How can computational modeling predict biological activity, and what experimental validation is required?
- Methodological Answer :
- Conduct molecular docking using protein structures (e.g., tyrosine kinases PDB: 2HCK) to assess interactions between the fluorobenzyl group and hydrophobic pockets.
- Validate predictions via in vitro kinase inhibition assays (e.g., IC50 determination against Abl1 kinase) and compare with controls like imatinib .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the biological activity of thiazole-5-carbaldehyde derivatives?
- Methodological Answer :
- Compare assay conditions (e.g., pH, cell lines) for consistency, as activity may depend on environmental factors .
- Use structure-activity relationship (SAR) studies to isolate the role of the 3-fluorobenzyl substituent versus the carbaldehyde group .
Q. What purification techniques are most effective for isolating high-purity this compound?
- Methodological Answer :
- Recrystallization in water:ethanol (1:3) improves purity from 85% to 98% .
- Preparative HPLC (C18 column, acetonitrile:water gradient) separates polar by-products .
Comparative Synthesis Data
| Parameter | DMP-Mediated | Chlorobenzyl Coupling |
|---|---|---|
| Yield | 84–93% | ~85% |
| Temperature | 70–80°C | 70–80°C |
| Key Reagent | KSCN, DMP | Bleaching Earth Clay |
| Purification Method | Chromatography | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
